Cas no 1019553-83-3 (3-{(Cyclopropylmethyl)aminomethyl}phenol)
3-{(Cyclopropylmethyl)aminomethyl}phenol Chemical and Physical Properties
Names and Identifiers
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- 3-{[(cyclopropylmethyl)amino]methyl}phenol
- 3-{(Cyclopropylmethyl)aminomethyl}phenol
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- Inchi: 1S/C11H15NO/c13-11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2
- InChI Key: PKKMQAQBALNNMO-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC(CNCC2CC2)=C1
Computed Properties
- Exact Mass: 177.115364g/mol
- Monoisotopic Mass: 177.115364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 177.24g/mol
- XLogP3: 1.5
- Topological Polar Surface Area: 32.3Ų
3-{(Cyclopropylmethyl)aminomethyl}phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B424750-10mg |
3-{[(Cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B424750-50mg |
3-{[(Cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B424750-100mg |
3-{[(Cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-61046-0.05g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 0.05g |
$77.0 | 2023-06-14 | |
| Enamine | EN300-61046-0.1g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 0.1g |
$114.0 | 2023-06-14 | |
| Enamine | EN300-61046-0.25g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 0.25g |
$164.0 | 2023-06-14 | |
| Enamine | EN300-61046-0.5g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 0.5g |
$258.0 | 2023-06-14 | |
| Enamine | EN300-61046-1.0g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 1g |
$331.0 | 2023-06-14 | |
| Enamine | EN300-61046-2.5g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 2.5g |
$650.0 | 2023-06-14 | |
| Enamine | EN300-61046-5.0g |
3-{[(cyclopropylmethyl)amino]methyl}phenol |
1019553-83-3 | 95% | 5g |
$961.0 | 2023-06-14 |
3-{(Cyclopropylmethyl)aminomethyl}phenol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-{(Cyclopropylmethyl)aminomethyl}phenol
3-{(Cyclopropylmethyl)aminomethyl}phenol: A Comprehensive Overview
3-{(Cyclopropylmethyl)aminomethyl}phenol (CAS No. 1019553-83-3) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-{(Cyclopropylmethyl)aminomethyl}phenol.
Chemical Structure and Properties
3-{(Cyclopropylmethyl)aminomethyl}phenol is a phenolic compound with a cyclopropylmethyl amine group attached to the benzene ring through a methylene bridge. The molecular formula of this compound is C11H17NO2, and it has a molecular weight of approximately 195.25 g/mol. The presence of the phenolic hydroxyl group and the cyclopropylmethyl amine moiety imparts unique chemical and physical properties to this molecule.
The phenolic hydroxyl group is known for its ability to form hydrogen bonds, which can influence the solubility and reactivity of the compound. Additionally, the cyclopropylmethyl amine group provides steric hindrance and electronic effects that can modulate the compound's interactions with biological targets. These properties make 3-{(Cyclopropylmethyl)aminomethyl}phenol an interesting candidate for drug design and development.
Synthesis Methods
The synthesis of 3-{(Cyclopropylmethyl)aminomethyl}phenol has been explored through various routes, each with its own advantages and challenges. One common approach involves the reaction of 3-hydroxybenzaldehyde with cyclopropylmethylamine, followed by reduction of the resulting imine to form the desired product. This method typically uses mild conditions and readily available starting materials, making it suitable for large-scale production.
An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed amination. This method can offer higher yields and better selectivity but may require more complex reaction conditions and expensive catalysts. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis methods that minimize waste and reduce energy consumption.
Biological Activities
3-{(Cyclopropylmethyl)aminomethyl}phenol has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, 3-{(Cyclopropylmethyl)aminomethyl}phenol has demonstrated significant antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Clinical Applications and Research Advancements
The potential therapeutic applications of 3-{(Cyclopropylmethyl)aminomethyl}phenol have been explored in preclinical studies, with promising results. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound exhibited neuroprotective effects in a mouse model of Parkinson's disease. The study found that treatment with 3-{(Cyclopropylmethyl)aminomethyl}phenol reduced dopaminergic neuron loss and improved motor function in the animals.
In another study, researchers investigated the anti-inflammatory effects of 3-{(Cyclopropylmethyl)aminomethyl}phenol in a rat model of arthritis. The results showed that administration of this compound significantly reduced joint inflammation and pain, suggesting its potential as a treatment for inflammatory diseases.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-{(Cyclopropylmethyl)aminomethyl}phenol continues to uncover new insights into its biological activities and potential therapeutic applications. Future studies should focus on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and efficacy. Additionally, further clinical trials are needed to validate the safety and effectiveness of 3-{(Cyclopropylmethyl)aminomethyl}phenol in human subjects.
In conclusion, 3-{(Cyclopropylmethyl)aminomethyl}phenol (CAS No. 1019553-83-3) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable properties make it an attractive candidate for drug development in various therapeutic areas. As research progresses, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new treatments.
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